4-Amino-3-(3,5-dimethylphenyl)butanoic acid
CAS No.:
Cat. No.: VC18165638
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 4-amino-3-(3,5-dimethylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)11(7-13)6-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | KEPOYIVFOQEJDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)C(CC(=O)O)CN)C |
Introduction
4-Amino-3-(3,5-dimethylphenyl)butanoic acid is an organic compound that features a butanoic acid backbone with an amino group at the fourth position and a phenyl ring substituted with two methyl groups at the 3 and 5 positions. This compound is classified as an amino acid derivative and is of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Molecular Characteristics
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Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structure.
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Molecular Weight: Approximately 209.27 g/mol.
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Functional Groups: Contains an amino group and a carboxylic acid functional group.
Synthesis Methods
The synthesis of 4-Amino-3-(3,5-dimethylphenyl)butanoic acid can be achieved through several methods, primarily involving the alkylation of amino acids or related compounds. These methods typically require careful selection of starting materials and reaction conditions to ensure high yield and purity.
Common Approaches
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Alkylation of Amino Acids: This involves reacting an amino acid with an appropriate alkylating agent to introduce the 3,5-dimethylphenyl group.
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Use of Intermediates: Synthesis may involve intermediate compounds that are further modified to obtain the desired structure.
Chemical Reactions and Interactions
4-Amino-3-(3,5-dimethylphenyl)butanoic acid can participate in various chemical reactions due to its functional groups. These include:
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Acid-Base Reactions: The carboxylic acid group can react with bases to form salts.
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Amination Reactions: The amino group can participate in reactions with other molecules to form new bonds.
Biological Interactions
The compound's mechanism of action primarily involves interaction with biological targets such as enzymes and receptors. These interactions can lead to various biological effects, depending on the specific targets involved.
Scientific Uses and Applications
4-Amino-3-(3,5-dimethylphenyl)butanoic acid has several scientific uses:
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Medicinal Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic applications.
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Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other organic compounds.
Potential Biological Activities
While specific biological activities of 4-Amino-3-(3,5-dimethylphenyl)butanoic acid are not detailed in the available literature, compounds with similar structures often exhibit a range of biological activities, including potential antimicrobial and antidiabetic effects .
Comparison with Similar Compounds
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